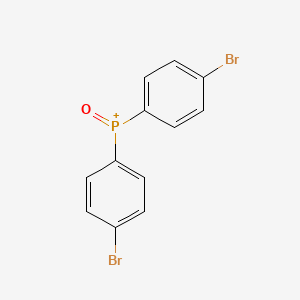

Bis(4-bromophenyl)phosphine Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

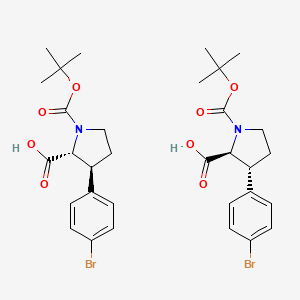

El óxido de bis(4-bromofenil)fosfina es un compuesto organofosforado con la fórmula molecular C18H13Br2OP. Se caracteriza por la presencia de dos grupos bromofenilo unidos a una unidad de óxido de fosfina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El óxido de bis(4-bromofenil)fosfina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de bromuro de 4-bromofenilmagnesio con fosfonato de dietilo en tetrahidrofurano (THF) a temperatura ambiente . La reacción procede a través de la formación de un reactivo de Grignard, que luego reacciona con el fosfonato para producir el producto deseado.

Métodos de producción industrial

La producción industrial de óxido de bis(4-bromofenil)fosfina normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede optimizarse para obtener mayores rendimientos y pureza controlando los parámetros de reacción, como la temperatura, el solvente y las concentraciones de los reactivos.

Análisis De Reacciones Químicas

Tipos de reacciones

El óxido de bis(4-bromofenil)fosfina experimenta varias reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar óxidos de fosfina con diferentes sustituyentes.

Reducción: Las reacciones de reducción pueden convertir el óxido de fosfina en fosfina.

Sustitución: Los átomos de bromo en el compuesto se pueden sustituir por otros grupos mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio o el terc-butóxido de potasio para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes óxidos de fosfina, mientras que las reacciones de sustitución pueden producir una variedad de óxidos de fosfina sustituidos.

Aplicaciones Científicas De Investigación

El óxido de bis(4-bromofenil)fosfina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos organofosforados más complejos.

Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos en los que los óxidos de fosfina juegan un papel.

Mecanismo De Acción

El mecanismo por el cual el óxido de bis(4-bromofenil)fosfina ejerce sus efectos implica interacciones con objetivos moleculares y vías. Por ejemplo, en las reacciones de oxidación, el compuesto actúa como un donante de electrones, facilitando la transferencia de electrones al agente oxidante. En sistemas biológicos, puede interactuar con enzimas u otras proteínas, afectando su función y actividad .

Comparación Con Compuestos Similares

Compuestos similares

Óxido de bis(4-fluorofenil)fosfina: Estructura similar pero con átomos de flúor en lugar de bromo.

Óxido de fenilbis(2,4,6-trimetilbenzoil)fosfina: Contiene diferentes sustituyentes en los anillos fenilo.

Singularidad

El óxido de bis(4-bromofenil)fosfina es único debido a la presencia de átomos de bromo, que pueden influir en su reactividad e interacciones con otras moléculas. Esto lo hace particularmente útil en reacciones químicas específicas y aplicaciones donde las propiedades del bromo son ventajosas.

Propiedades

Fórmula molecular |

C12H8Br2OP+ |

|---|---|

Peso molecular |

358.97 g/mol |

Nombre IUPAC |

bis(4-bromophenyl)-oxophosphanium |

InChI |

InChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 |

Clave InChI |

JBLNWSGQNNTQJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

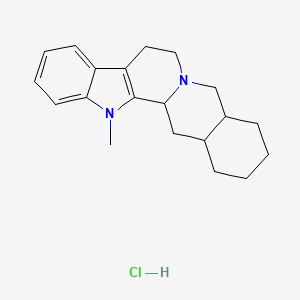

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)

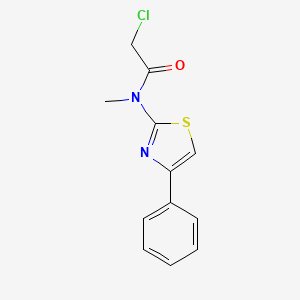

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)

![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)